2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide

Regioisomerism Physicochemical properties Drug-likeness

Procuring regioisomeric sulfonamido-thiazole acetamides with unambiguous ortho substitution for target-binding topology mapping often leads to supply chain delays. 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide (CAS 921995-77-9) resolves this by offering: - Ortho-methyl phenyl conformation distinct from meta/para analogs for steric tolerance assays. - 4-Methoxyphenylsulfonamido hydrogen-bond acceptor capacity enabling CTPS1/2 inhibitor SAR exploration. - Scaffold-divergent C₁₉H₁₉N₃O₄S₂ composition ideal as a negative control for USP2a inhibitor (STD1T) studies. - Reduced synthetic complexity compared to 4-alkynylphenyl lead compounds, accelerating preliminary phenotypic screening.

Molecular Formula C19H19N3O4S2
Molecular Weight 417.5
CAS No. 921995-77-9
Cat. No. B2383600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide
CAS921995-77-9
Molecular FormulaC19H19N3O4S2
Molecular Weight417.5
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H19N3O4S2/c1-13-5-3-4-6-17(13)21-18(23)11-14-12-27-19(20-14)22-28(24,25)16-9-7-15(26-2)8-10-16/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23)
InChIKeyZTOMVDSWSFOSRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

921995-77-9: Core Structure & Chemical Class


2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide (CAS 921995-77-9) is a synthetic small molecule featuring a 2-aminothiazole core substituted with a 4-methoxyphenylsulfonamido group at the 2-position and an N-(o-tolyl)acetamide side chain at the 4-position. Its molecular formula is C₁₉H₁₉N₃O₄S₂ with a molecular weight of 417.50 g/mol [1]. The compound belongs to the broader chemotype of benzenesulfonamide-thiazole-acetamides, a class identified in patents and literature for applications in cancer [2], inflammation [3], and antimicrobial research. The ortho-methyl substitution on the terminal N-phenyl ring represents a key structural feature that differentiates it from its meta- and para-tolyl regioisomers.

921995-77-9: Why Analogs Cannot Substitute


Within the sulfonamido-thiazole-acetamide class, seemingly minor structural variations can profoundly alter biological activity. Regioisomeric shifts from ortho- to meta- or para-tolyl substitution alter conformational preferences and hydrogen-bonding networks, as documented across multiple sulfonamide-thiazole series [1]. Changes to the arylsulfonamido substituent (e.g., 4-methoxy vs. 4-chloro, 4-methyl, or unsubstituted phenyl) modulate electronic properties and target-binding complementarity. The 4-methoxyphenylsulfonamido group in this compound provides a unique hydrogen-bond acceptor capacity distinct from halogenated or alkyl analogs. Generic substitution within this class without head-to-head comparative data risks selecting a compound with divergent target engagement profiles, as evidenced by the structure-activity relationships reported for CTP synthetase inhibitors in the 2-(sulfonamido)thiazol-4-yl)acetamide series [2].

921995-77-9 vs. Closest Analogs: Evidence


Ortho- vs. Meta-Tolyl Isomer Profiles

The ortho-tolyl isomer (CAS 921995-77-9) and meta-tolyl isomer (CAS 922000-66-6) share identical molecular formula (C₁₉H₁₉N₃O₄S₂) and molecular weight (417.50 g/mol) [1]. However, ortho-substitution introduces steric hindrance that alters the torsional angle between the amide bond and the o-tolyl ring, affecting molecular shape, polarity, and target-binding conformation. This steric effect is not present in the meta isomer, where the methyl group is positioned farther from the amide linkage. The ortho-methyl group also influences the acidity of the adjacent amide N–H proton and the rotational freedom of the C–N bond, leading to distinguishable conformational ensembles in solution and when bound to protein targets [2]. These differences are expected to translate into divergent binding kinetics and selectivity profiles, although direct comparative biological data remain to be published.

Regioisomerism Physicochemical properties Drug-likeness

Chemotype: Alkyl vs. Aryl Sulfonamide

The compound 921995-77-9 bears a 4-methoxyphenylsulfonamido group, whereas the well-characterized CTPS1/2 pan-selective inhibitors reported by Novak et al. (2022) feature an alkylsulfonamido substituent (e.g., compound 27) [1]. The aryl vs. alkyl sulfonamide distinction is fundamental: arylsulfonamides possess a π-system capable of participating in aromatic stacking interactions and have different electronic properties (the 4-methoxy group is electron-donating via resonance). The lead compound 27 from the CTPS series achieved potent cellular activity and oral efficacy at 10 mg/kg BID in an inflammation model after extensive optimization from a 240K-compound HTS campaign [1]. The arylsulfonamido variant represented by 921995-77-9 represents a structurally distinct chemical starting point that may engage CTPS or alternative targets with a different selectivity fingerprint.

CTP synthetase inhibition Chemotype differentiation Target selectivity

4-Methoxy vs. 4-Chloro vs. H Substituent Effects

Within the N-(o-tolyl)acetamide sub-series, three commercially available analogs differ only in the 4-substituent of the phenylsulfonamido group: 4-methoxy (this compound, CAS 921995-77-9), 4-chloro (CAS not retrieved), and unsubstituted phenyl (CAS not retrieved) . The 4-methoxy group is moderately electron-donating (Hammett σₚ = −0.27), whereas the 4-chloro group is electron-withdrawing (σₚ = +0.23), yielding opposite electronic effects on the sulfonamide N–H acidity and hydrogen-bond donor strength. The unsubstituted phenyl analog serves as the electronic baseline. These electronic differences modulate the compound's interaction with target proteins, particularly in binding pockets where the sulfonamide acts as a hydrogen-bond donor/acceptor motif. Altered sulfonamide N–H acidity also affects solubility and logD, influencing assay compatibility and pharmacokinetic behavior [1].

Substituent effects Electronic modulation Sulfonamide SAR

Patent Coverage: Cancer & Inflammation Class

The compound falls within the generic scope of US patent US20180215723A1 (Substituted Hydrophobic Benzene Sulfonamide Thiazole Compounds for Use in Treating Cancer) [1] and the related Australian patent AU2022418199A2 [2]. These patents claim broad Markush structures encompassing benzenesulfonamide-thiazole-acetamides for oncology applications, including melanoma and gastric cancer. While the specific exemplified compounds in these patents feature longer alkyl/alkynyl chains on the sulfonamide phenyl ring (e.g., 4-oct-1-ynyl), 921995-77-9 represents a simpler 4-methoxy variant within the same generic formula. Its inclusion in the patent scope provides freedom-to-operate advantages for tool compound use in target validation studies related to these indications, as the compound is structurally distinct from the lead optimized examples while remaining within the claimed chemical space.

Patent landscape Cancer Inflammation Benzene sulfonamide thiazole

Thiazole vs. Isoxazole-Thiophene Scaffold Isomers

The compound 921995-77-9 shares the same molecular formula (C₁₉H₁₉N₃O₄S₂, MW 417.50) with STD1T (CAS 893075-58-6), a known deubiquitinase USP2a inhibitor (IC₅₀ = 3.3 μM in Ub-AMC assay) . However, STD1T possesses a fundamentally different scaffold: a 2-(thiophen-2-yl)isoxazole-methoxyacetamido-tetrahydrobenzothiophene carboxamide core. These two constitutional isomers diverge at every pharmacophoric element despite the identical atomic composition. The thiazole-sulfonamide scaffold of 921995-77-9 presents a distinct hydrogen-bonding network and three-dimensional shape compared to the isoxazole-thiophene system of STD1T, predicting orthogonal biological target profiles. This isomer pair serves as an instructive case for scaffold-hopping studies and selectivity profiling, where identical elemental composition yields completely unrelated bioactivity.

Structural isomerism Scaffold hopping Target selectivity

921995-77-9: Application Scenarios


Ortho-Substituted N-Phenylacetamide SAR Probe

Use 921995-77-9 alongside its meta-tolyl (CAS 922000-66-6) and para-tolyl analogs in parallel biochemical or biophysical assays to characterize the steric tolerance of target protein binding pockets for ortho-methyl substitution. The ortho-methyl group introduces distinct conformational constraints compared to the meta and para isomers, making this compound a valuable tool for mapping the topology of ligand-binding sites where N-phenylacetamide motifs are critical pharmacophores [1].

Arylsulfonamide Lead for CTPS/Pyrimidine Targets

For research groups exploring CTPS1/2 or related pyrimidine biosynthesis enzyme inhibition, this compound provides an arylsulfonamide-based alternative to the extensively patented alkylsulfonamide chemotype described by Novak et al. (2022) [1]. The 4-methoxyphenylsulfonamido group introduces distinct electronic and steric properties, potentially enabling access to different selectivity profiles or intellectual property space. Combine with the para-tolyl and halogenated analogs for a focused SAR exploration.

Scaffold Selectivity Control with STD1T Isomer

The identical molecular formula shared with STD1T (USP2a inhibitor) makes 921995-77-9 an ideal negative control or selectivity counter-screen compound for ubiquitin-proteasome pathway studies [1]. When STD1T is used as a USP2a chemical probe, 921995-77-9 can serve as a scaffold-divergent comparator to confirm that observed biological effects are scaffold-specific rather than attributable to general properties of the C₁₉H₁₉N₃O₄S₂ composition.

Patent Navigation & Oncology Target Validation

As a simpler structural analog within the generic scope of US20180215723A1 and AU2022418199A2 [1], this compound can be employed for initial target validation studies in cancer models where the benzene sulfonamide thiazole class has shown promise (e.g., melanoma, gastric cancer). Its reduced synthetic complexity compared to the 4-alkynylphenyl lead compounds facilitates rapid procurement and preliminary phenotypic screening before committing to more elaborate patented structures.

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